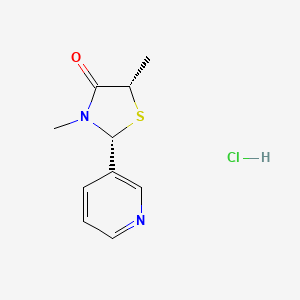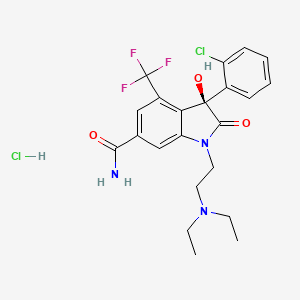
Sphinx
Overview
Description
SPHINX is a new generation SPRK1 inhibitor which promotes splice switching of VEGFA165 to VEGFA165b to inhibit tumor growth in vivo.
Scientific Research Applications
1. SphinX: The Solar Photometer in X-Rays
- Summary of the Application : SphinX is a spectrophotometer developed to observe the Sun in soft X-rays. It was flown on the Russian CORONAS–PHOTON satellite .
- Methods of Application or Experimental Procedures : The instrument observed in the energy range of approximately 1–15 keV with a resolution of about 0.4 keV . It used three detectors with decreasing effective areas in the main SphinX X-ray measurement assembly . Pure silicon PIN diodes of the type XR-100CR produced by US Amptek Inc. were chosen as SphinX X-ray detectors .
- Results or Outcomes : SphinX provided an excellent set of observations during very low solar activity. This was indeed the period in which solar activity dropped to the lowest level observed in X-rays ever .
2. Reconstructing the Archaic Greek Sphinx
- Summary of the Application : The sphinx of a Greek funerary monument was reconstructed in its original form and color .
- Methods of Application or Experimental Procedures : The sphinx was built in two components made of Plexiglas powder (polymethylmetacrylate) in their 3D printers . To recreate the armature of the feather patterns on the breast and wings of the sphinx, as well as the application of the colors themselves, the team relied on rich scientific findings by The Met’s Imaging team .
- Results or Outcomes : The result of this collaborative effort, a likely reconstruction of the sphinx in its original form and color, is on view in the special exhibition Chroma: Ancient Sculpture in Color .
3. Sphinx and the Origin of the Great Sphinx of Giza
- Summary of the Application : A team of experimental physicists and applied mathematicians at New York University conducted a study to investigate the origin of the Great Sphinx of Giza .
- Methods of Application or Experimental Procedures : The team conducted laboratory experiments by placing a clay-enclosed plastic cylinder in a tank filled with water. The flowing water served as a replacement for wind . They found that when they placed the cylinder in just the right part of the chunk of clay, the clay tended to erode into a shape eerily reminiscent of the Sphinx .
- Results or Outcomes : The results suggest that Sphinx-like structures can form under fairly commonplace conditions . The erosion dynamics resulted from the harder part of the simulated rock (the plastic cylinder) funneling water downward, which led to erosion below .
4. Sphinx: The Solar Photometer in X-Rays
- Summary of the Application : Sphinx is a spectrophotometer developed to analyze plasma chemical composition and abundance variability in solar corona for elements: Al, Ar, Ca, Fe, Mg, Si, and S .
- Methods of Application or Experimental Procedures : The instrument observed in the energy range of approximately 1–15 keV with a resolution of about 0.4 keV . It used three detectors with decreasing effective areas in the main SphinX X-ray measurement assembly .
- Results or Outcomes : The data collected by SphinX provided valuable insights into the chemical composition and abundance variability in the solar corona .
5. Sphinx and the Origin of the Great Sphinx of Giza
- Summary of the Application : A team of experimental physicists and applied mathematicians at New York University conducted a study to investigate the origin of the Great Sphinx of Giza .
- Methods of Application or Experimental Procedures : The team conducted laboratory experiments by placing a clay-enclosed plastic cylinder in a tank filled with water. The flowing water served as a replacement for wind . They found that when they placed the cylinder in just the right part of the chunk of clay, the clay tended to erode into a shape eerily reminiscent of the Sphinx .
- Results or Outcomes : The results suggest that Sphinx-like structures can form under fairly commonplace conditions . The erosion dynamics resulted from the harder part of the simulated rock (the plastic cylinder) funneling water downward, which led to erosion below .
6. Sphinx: The Solar Photometer in X-Rays
- Summary of the Application : Sphinx is a spectrophotometer developed to analyze plasma chemical composition and abundance variability in solar corona for elements: Al, Ar, Ca, Fe, Mg, Si, and S .
- Methods of Application or Experimental Procedures : The instrument observed in the energy range of approximately 1–15 keV with a resolution of about 0.4 keV . It used three detectors with decreasing effective areas in the main SphinX X-ray measurement assembly .
- Results or Outcomes : The data collected by SphinX provided valuable insights into the chemical composition and abundance variability in the solar corona .
properties
IUPAC Name |
5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-2-5-15(25-11)16(23)21-13-10-12(17(18,19)20)3-4-14(13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPNRVICXFZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




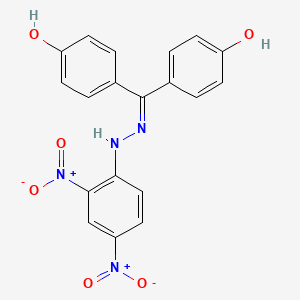
![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
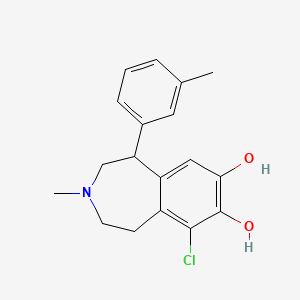
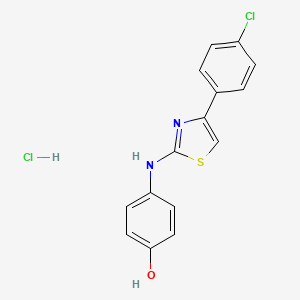
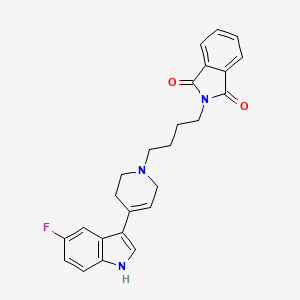
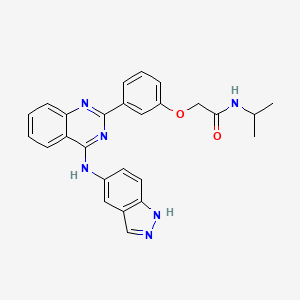
![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)
